Comprehensive Technical Guide on 2,4-Dimethylphenethyl Alcohol (CAS 6597-59-7)
Comprehensive Technical Guide on 2,4-Dimethylphenethyl Alcohol (CAS 6597-59-7)
Executive Summary
As a Senior Application Scientist, I frequently evaluate molecules that bridge the gap between industrial utility and complex biological modulation. 2,4-Dimethylphenethyl alcohol (CAS 6597-59-7), also known as 2-(2,4-dimethylphenyl)ethanol, is a prime example[1]. While structurally simple—a phenethyl alcohol backbone decorated with two methyl groups at the ortho and para positions—its physicochemical profile dictates a wide array of applications[2]. From serving as a core building block in asymmetric synthesis to acting as an endogenous modulator in extracellular choline receptor assays, this amphiphilic molecule requires precise handling and deep mechanistic understanding[1][3].
Physicochemical Profiling and Structural Causality
The behavior of CAS 6597-59-7 in both synthetic and biological environments is governed by its unique structural features[1]. The presence of the terminal hydroxyl (-OH) group imparts hydrogen-bonding capabilities, ensuring solubility in polar organic solvents and facilitating targeted interactions with biological receptors[1]. Conversely, the 2,4-dimethyl substitution on the aromatic ring significantly increases the molecule's hydrophobicity and alters its steric bulk compared to unsubstituted phenethyl alcohol[1]. This amphiphilic balance is critical for its ability to partition into lipid bilayers and interact with the hydrophobic pockets of receptor proteins.
Quantitative Data Summary
The following table summarizes the critical physicochemical parameters of 2,4-dimethylphenethyl alcohol, contextualizing the causality behind its experimental behavior[2][4].
| Property | Value | Causality / Experimental Significance |
| Molecular Weight | 150.22 g/mol | Small molecule; falls well within Lipinski's Rule of 5 for drug-likeness[2]. |
| Boiling Point | 125 °C (at 10 Torr) | Moderate volatility; dictates its use as a stable middle-note in fragrance formulations[4][5]. |
| Density | 0.988 g/cm³ (at 26 °C) | Slightly less dense than water; relevant for biphasic extraction protocols[4]. |
| XLogP3 | 2.2 | Optimal lipophilicity for membrane permeability and hydrophobic pocket binding[2]. |
| Topological Polar Surface Area | 20.2 Ų | Low TPSA ensures excellent permeability, crucial for neuro-pharmacological assays[2]. |
| H-Bond Donors / Acceptors | 1 / 1 | Facilitates targeted, specific interactions with receptor allosteric sites[2]. |
Biological Significance and Pharmacological Assays
Recent literature highlights the endogenous presence of 2,4-dimethylphenethyl alcohol in various plant essential oils, such as and Lavandula stoechas[6][7]. Beyond its botanical origins, it interacts with chloride ions and cellular reaction systems[1]. In pharmacological research, it is utilized in extracellular assays to measure the affinity of drugs for choline receptors[3]. The molecule acts as an agonist, and its chiral center (when derivatized) can be optimized to elicit highly specific stereochemical responses[1].
Synthetic Utility and Downstream Applications
Beyond direct biological application, CAS 6597-59-7 is a critical synthetic intermediate[1]. Its primary downstream derivative, (CAS 910443-16-2), is heavily utilized in pharmaceutical development, particularly for neurological disorders[8]. The amination of the ethyl side chain, coupled with the steric directing effects of the 2,4-dimethyl groups, allows for the creation of enantiomerically pure compounds via chiral auxiliaries[8].
Synthetic pathways and downstream applications of 2,4-dimethylphenethyl alcohol.
Field-Proven Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.
Protocol 1: Extracellular Assay for Choline Receptor Affinity
Rationale: 2,4-Dimethylphenethyl alcohol interacts with chloride ions and acts as an agonist/modulator at choline receptors[3]. The two methyl groups at the ortho and para positions increase lipophilicity, creating a specific steric profile that optimally fits the hydrophobic pocket of receptor allosteric sites.
Methodology:
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Cell Preparation: Culture CHO cells stably transfected with the target choline receptor subtype in a controlled environment (37 °C, 5% CO₂).
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Buffer Formulation: Prepare a physiological buffer with strictly controlled chloride ion concentration (e.g., 140 mM NaCl). Causality: The compound's binding affinity is highly chloride-dependent; fluctuations in ambient Cl⁻ will skew baseline fluorescence[1].
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Compound Preparation: Dissolve CAS 6597-59-7 in DMSO to create a 10 mM stock. Dilute in the physiological buffer to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure final DMSO concentration remains < 0.1% to prevent solvent-induced cytotoxicity.
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Incubation & Measurement: Apply the compound to the cells. Use a fluorescent chloride-sensitive dye (e.g., MQAE) to measure ion flux in real-time.
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Self-Validation Step: Run a parallel control using a known antagonist (e.g., mecamylamine). If the antagonist fails to block the chloride flux induced by CAS 6597-59-7, the signal is likely an artifact of membrane disruption rather than specific receptor modulation.
Workflow for extracellular choline receptor affinity assay using CAS 6597-59-7.
Protocol 2: Extraction and GC-MS Quantification from Essential Oils
Rationale: The compound is naturally present in trace amounts in essential oils like Siegesbeckia orientalis[7]. Accurate quantification requires overcoming matrix effects from complex terpene mixtures.
Methodology:
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Extraction: Perform hydrodistillation of the dried aerial plant parts for 3 hours using a Clevenger-type apparatus.
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Sample Preparation: Dilute the extracted essential oil 1:100 in GC-grade hexane. Add nonane as an internal standard. Causality: The internal standard corrects for injection volume variability and matrix-induced signal suppression.
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GC-MS Conditions: Inject 1 µL into a GC-MS equipped with a non-polar capillary column (e.g., HP-5MS). Set the temperature program: 60 °C hold for 2 min, ramp at 5 °C/min to 240 °C. Causality: This slow ramp ensures the chromatographic resolution of 2,4-dimethylphenethyl alcohol from closely eluting sesquiterpenes.
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Detection & Validation: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Monitor the molecular ion (m/z 150). Validate the peak by comparing the retention index and mass spectra against a certified reference standard of CAS 6597-59-7.
References
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Title: 2-(2,4-Dimethylphenyl)ethanol | C10H14O | CID 247478 Source: PubChem (National Center for Biotechnology Information) URL: [Link]
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Title: Comparative Analysis of Chemical Composition, Anti-Inflammatory Activity and Antitumor Activity in Essential Oils from Siegesbeckia orientalis, S. glabrescens and S. pubescens with an ITS Sequence Analysis Source: Molecules (MDPI) / PubMed Central URL: [Link]
Sources
- 1. CAS 6597-59-7: 2-(2,4-dimethylphenyl)ethanol | CymitQuimica [cymitquimica.com]
- 2. 2-(2,4-Dimethylphenyl)ethanol | C10H14O | CID 247478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 6597-59-7: 2-(2,4-dimethylphenyl)ethanol | CymitQuimica [cymitquimica.com]
- 4. 2,4-Dimethylphenethylalcohol97% CAS#: 6597-59-7 [m.chemicalbook.com]
- 5. 2,4-Dimethylphenethylalcohol97% | 6597-59-7 [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. Comparative Analysis of Chemical Composition, Anti-Inflammatory Activity and Antitumor Activity in Essential Oils from Siegesbeckia orientalis, S. glabrescens and S. pubescens with an ITS Sequence Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
